Methyl (2R)-2-aminononanoate
Description
Methyl (2R)-2-aminononanoate is a chiral primary amine ester with a nine-carbon aliphatic chain. Its molecular formula is C₁₀H₂₁NO₂, and its structure features an amino group (-NH₂) at the second carbon position of the nonanoate backbone, esterified with a methyl group.
This compound falls under the category of primary amines and is typically utilized in organic synthesis, pharmaceutical intermediates, or as a building block for chiral catalysts. Its extended carbon chain contributes to increased hydrophobicity compared to shorter-chain amino acid esters, influencing solubility and reactivity.
Properties
CAS No. |
78342-51-5 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl (2R)-2-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h9H,3-8,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
XCEHSTDRCVKULW-SECBINFHSA-N |
Isomeric SMILES |
CCCCCCC[C@H](C(=O)OC)N |
Canonical SMILES |
CCCCCCCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-aminononanoate typically involves the esterification of (2R)-2-aminononanoic acid. One common method is the reaction of (2R)-2-aminononanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-aminononanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
Methyl (2R)-2-aminononanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-aminononanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl (2R)-2-aminononanoate shares structural and functional similarities with other amino acid esters and primary amines. Below is a detailed comparison based on molecular properties, stereochemistry, and applications:
Structural and Physicochemical Properties
Notes:
- XLogP3: The higher estimated XLogP3 of this compound reflects its extended hydrophobic carbon chain compared to the indole-containing compound.
- Hydrogen Bonding: The indole group in D-Tryptophan methyl ester introduces additional hydrogen-bonding capacity (2 donors vs. 1 in the target compound).
Stereochemical Considerations
- Enantiomer Specificity : The (2R) configuration of the target compound contrasts with the (2S) enantiomer, which would exhibit distinct biological or catalytic properties. For comparison, D-Tryptophan methyl ester retains the (R) configuration of natural tryptophan, critical for enzyme recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
